2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c17-7-11-13(9-4-2-1-3-5-9)15-14(22-16(11)18)12(20)6-10(8-19)21-15/h6,9,13,19H,1-5,8,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEWFKMHGPGAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS: 860648-68-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.33 g/mol |
| Boiling Point | 632.2 ± 55.0 °C (Predicted) |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) |
| pKa | 15.28 ± 0.10 (Predicted) |
Antityrosinase Activity
Recent studies have highlighted the compound's significant antityrosinase activity , which is crucial for the treatment of skin hyperpigmentation disorders. In a comparative study, a derivative of this compound demonstrated an IC50 value of 7.69 ± 1.99 μM , indicating a potent inhibition compared to kojic acid, which had an IC50 of 23.64 ± 2.56 μM . This suggests that modifications to the structure can enhance biological activity.
The mechanism behind its antityrosinase activity involves competitive inhibition of the enzyme tyrosinase, which is essential in melanin biosynthesis. Molecular dynamics simulations revealed that the compound forms stable interactions with key amino acids in the enzyme's active site, suggesting a strong binding affinity and potential for therapeutic application in skin disorders .
Drug-Like Properties
In silico studies assessing drug-like properties indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound. These findings suggest that it could serve as a lead candidate for developing more effective antityrosinase agents with low toxicity .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The most active derivative exhibited not only antityrosinase properties but also showed potential as an anti-inflammatory agent .
- Molecular Dynamics Simulation : The stability and interaction profile of the compound were assessed through molecular dynamics simulations, confirming its ability to maintain significant interactions with target proteins over time .
- Comparative Analysis : The compound's efficacy was compared against other known inhibitors in various assays, consistently showing superior results in terms of potency and specificity against tyrosinase .
Q & A
Q. What are the most efficient synthetic routes for preparing this compound?
The compound can be synthesized via multicomponent reactions (MCRs) under organocatalytic or sonochemical conditions. For example:
- Sonochemical methods enable rapid synthesis (20–40 min) under ambient conditions using ethanol/water mixtures, yielding 80–90% purity .
- Organocatalytic domino reactions with L-proline or DABCO as catalysts in ethanol achieve yields up to 85% by optimizing molar ratios of reactants (e.g., acetylene esters and α,β-unsaturated nitriles) .
- Microwave-assisted synthesis (not explicitly referenced but inferred from similar pyran derivatives) may reduce reaction times further.
Q. Which spectroscopic techniques are critical for confirming its structure and purity?
Key methods include:
- IR spectroscopy to identify functional groups (e.g., –NH₂ at 3304–3197 cm⁻¹, C≡N at ~2180 cm⁻¹, and C=O at ~1650 cm⁻¹) .
- NMR (¹H and ¹³C) to resolve substituent effects (e.g., cyclohexyl protons at δ 1.2–2.1 ppm and pyran ring carbons at δ 110–170 ppm) .
- Mass spectrometry (ESI-QTOF) for exact mass confirmation (e.g., [M+H]+ calculated vs. observed within 0.1 ppm error) .
Q. How does the hydroxymethyl group influence reactivity in downstream modifications?
The hydroxymethyl (–CH₂OH) group enables functionalization via:
- Esterification with acyl chlorides to improve lipophilicity.
- Oxidation to a carboxyl group for metal coordination studies.
- Glycosylation for prodrug development, as seen in related pyran derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Ethanol/water mixtures enhance solubility and reduce byproducts compared to DMF .
- Catalyst screening : DABCO outperforms L-proline in sterically hindered reactions (e.g., 85% vs. 75% yield for aryl-substituted derivatives) .
- Temperature control : Maintaining 60–70°C prevents premature crystallization, ensuring complete reaction .
Q. What strategies resolve discrepancies in spectroscopic data across synthetic batches?
- Repeat characterization under standardized conditions (e.g., DMSO-d₆ for NMR to avoid solvent shifts) .
- 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded regions (e.g., δ 6.0–8.5 ppm for aromatic protons) .
- X-ray crystallography (where feasible) to unambiguously confirm regiochemistry .
Q. How do substituents (e.g., cyclohexyl vs. aryl) affect biological activity?
- Anticancer activity : Aryl-substituted derivatives (e.g., 10a–c) show IC₅₀ values <10 μM against breast cancer cells, while cyclohexyl analogs exhibit reduced potency due to steric hindrance .
- Tyrosinase inhibition : Electron-withdrawing groups (e.g., –Cl) on the aryl ring enhance binding affinity (Ki ~0.8 μM) compared to electron-donating groups (–OCH₃, Ki ~1.5 μM) .
Q. What computational methods predict target interactions for this compound?
- Molecular docking (AutoDock Vina) identifies binding poses in enzymes like tyrosinase, with binding energies ≤−8.5 kcal/mol correlating with experimental IC₅₀ values .
- Molecular dynamics (GROMACS) assesses stability of ligand-protein complexes over 100 ns simulations, highlighting key hydrogen bonds (e.g., –NH₂ with Glu256) .
Q. How is regioselectivity controlled in multicomponent reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
